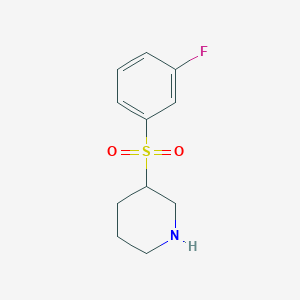![molecular formula C12H13BN2O2 B12089389 Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- CAS No. 2225175-25-5](/img/structure/B12089389.png)
Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a B-H bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane . This method is favored for its rapid reaction rates and broad applicability.
Chemical Reactions Analysis
Types of Reactions: Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or boric acid.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Utilizes reducing agents like lithium aluminum hydride.
Substitution: Suzuki-Miyaura coupling employs palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or boric acid.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes like proteasomes . The imidazole moiety can further enhance binding affinity and specificity by interacting with active sites of target proteins .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and imidazole groups, making it less versatile in biological applications.
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenylboronic acid: Contains a benzimidazole ring instead of an imidazole, which may alter its binding properties and reactivity.
Uniqueness: Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- is unique due to the combination of the cyclopropyl group and the imidazole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in medicinal chemistry and material science .
Properties
CAS No. |
2225175-25-5 |
|---|---|
Molecular Formula |
C12H13BN2O2 |
Molecular Weight |
228.06 g/mol |
IUPAC Name |
(4-cyclopropyl-3-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)10-3-4-11(9-1-2-9)12(7-10)15-6-5-14-8-15/h3-9,16-17H,1-2H2 |
InChI Key |
ONJOUULJVKZUGN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CC2)N3C=CN=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



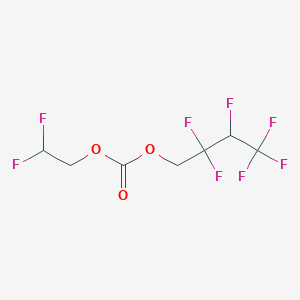

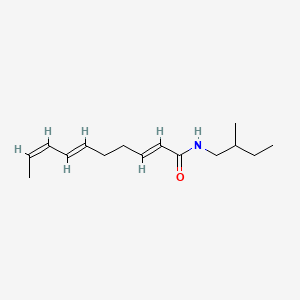

![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)
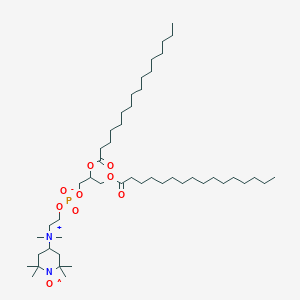

![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)
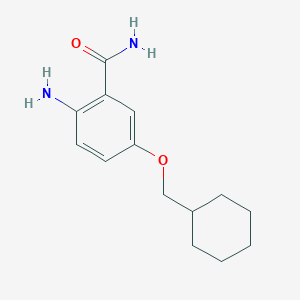
![(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B12089377.png)
